molecular formula C19H15NO2 B1617492 n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide CAS No. 20653-04-7

n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide

Cat. No.: B1617492
CAS No.: 20653-04-7
M. Wt: 289.3 g/mol
InChI Key: VZTJKEXGPHAIKK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

This compound, registered under CAS number 20653-04-7, is systematically named according to IUPAC conventions by identifying its key structural components. The name indicates a propanamide backbone with an oxo (ketone) group and a phenyl substituent at the 3-position, attached to a naphthalen-1-yl group through the amide nitrogen. The compound is also known by alternative names including "Benzenepropanamide, N-1-naphthalenyl-β-oxo-" according to the ACD/Index naming system.

The molecular formula of this compound is C₁₉H₁₅NO₂, corresponding to a molecular weight of 289.33 g/mol. The structural representation in SMILES notation is O=C(NC1=C2C=CC=CC2=CC=C1)CC(C3=CC=CC=C3)=O, which encodes the complete connectivity of the molecule. The compound features several key functional groups: an amide linkage connecting the naphthyl ring to the central chain, a ketone group attached to the phenyl ring, and two distinct aromatic systems—a phenyl ring and a naphthyl ring.

Table 1: Key Molecular Properties of this compound

Property Value Source
IUPAC Name This compound IUPAC nomenclature rules
Alternative Names N-(1-Naphthyl)-3-oxo-3-phenylpropanamide
CAS Registry Number 20653-04-7
Molecular Formula C₁₉H₁₅NO₂
Molecular Weight 289.33 g/mol
Exact Mass 289.110279 Da
SMILES Notation O=C(NC1=C2C=CC=CC2=CC=C1)CC(C3=CC=CC=C3)=O

The structure contains one hydrogen bond donor (the N-H of the amide group) and two hydrogen bond acceptors (the two carbonyl oxygen atoms). These hydrogen bonding capabilities significantly influence the compound's physical properties, including solubility, melting point, and crystallization behavior. The presence of the two aromatic systems—phenyl and naphthyl—contributes to the compound's UV-visible absorption profile, making it amenable to detection through spectroscopic methods.

Crystallographic Structure Determination via X-ray Diffraction

The three-dimensional structure of this compound can be determined through single-crystal X-ray diffraction analysis. Based on structures of related compounds, this molecule would likely crystallize in a monoclinic or orthorhombic crystal system. The orthorhombic crystal system is characterized by three mutually perpendicular axes of different lengths, with all three lattice vectors remaining orthogonal.

Crystal growth for compounds of this structural class typically involves slow evaporation techniques from suitable solvents such as acetonitrile, as exemplified by related crystallographic studies. X-ray diffraction data collection is commonly performed using Mo Kα radiation (wavelength 0.71073 Å) or Cu Kα radiation (wavelength 1.5418 Å). For optimal results, clear crystals of appropriate dimensions (approximately 0.2-0.3 mm) are selected for analysis using modern diffractometers equipped with CCD area detectors.

Table 2: Expected Crystallographic Parameters for this compound

Parameter Expected Value Range Basis for Estimation
Crystal System Monoclinic or Orthorhombic Similar aromatic amides
Space Group P2₁/n or P2₁2₁2₁ Common for related compounds
Unit Cell Dimensions (Å) a = 7-9, b = 15-17, c = 10-12 Based on molecular size and packing
Bond Length C-N (Å) 1.33-1.38 Typical amide bond length
Bond Length C=O (Å) 1.21-1.24 Typical carbonyl bond length
Bond Length C-C aromatic (Å) 1.38-1.40 Typical aromatic bond length
Intermolecular H-Bond Distance (Å) 2.8-3.2 N-H···O=C interaction

The expected bond lengths would follow typical values for organic molecules: C-C bonds in the aromatic rings approximately 1.38-1.40 Å, C-N amide bonds around 1.33-1.38 Å, and C=O carbonyl bonds approximately 1.21-1.24 Å. The amide group would exhibit planarity due to resonance, with the nitrogen adopting sp² hybridization. The dihedral angle between the amide plane and the naphthyl ring is expected to be relatively small to facilitate conjugation.

The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the amide N-H group as a donor and one of the carbonyl oxygen atoms as an acceptor. Additional stabilization would come from π-π stacking interactions between the aromatic rings of adjacent molecules, potentially forming layered structures within the crystal lattice. These non-covalent interactions significantly influence the macroscopic properties of the crystalline material, including its melting point and solubility characteristics.

Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy provides valuable insights into the three-dimensional structure of this compound by detecting through-space interactions between hydrogen atoms in close proximity (typically less than 5 Å apart). This technique is particularly useful for determining the preferred conformations of the molecule in solution.

For this compound, several key conformational aspects can be analyzed through NOE spectroscopy. The central methylene group (CH₂) connecting the two carbonyl functionalities serves as a critical point for conformational flexibility. NOE correlations between these methylene protons (typically appearing around 4.0-4.1 ppm in the ¹H NMR spectrum) and protons on both the phenyl and naphthyl rings would reveal the spatial arrangement of these aromatic systems relative to the central chain.

The orientation of the naphthyl group relative to the amide plane is of particular interest. Based on steric considerations, the preferred conformation would likely position the naphthyl ring approximately perpendicular to the amide plane to minimize steric repulsion. This arrangement would be evidenced by NOE correlations between the amide N-H proton (typically appearing around 9-10 ppm) and specific protons on the naphthyl ring, particularly H-2 and H-8.

Table 3: Expected Key NOE Correlations in this compound

Proton A Proton B Expected NOE Intensity Structural Implication
CH₂ ortho-H (phenyl) Strong Confirmation of keto form
N-H H-2 (naphthyl) Moderate Naphthyl orientation
N-H H-8 (naphthyl) Weak to moderate Naphthyl rotation
CH₂ meta-H (phenyl) Weak Phenyl ring orientation
CH₂ H-2 (naphthyl) Weak or absent Extended conformation

Another important conformational aspect concerns the orientation of the phenyl ring relative to the adjacent carbonyl group. Two primary conformations are possible: one with the phenyl ring coplanar with the carbonyl group (maximizing conjugation) and another with the phenyl ring twisted out of plane (minimizing steric interactions). NOE correlations between the methylene protons and the ortho-hydrogen atoms of the phenyl ring would help distinguish between these possibilities.

Temperature-dependent NOE studies would provide additional insights into conformational dynamics, revealing potential energy barriers to rotation around key single bonds in the molecule. Such studies would be particularly valuable for understanding how the molecule's flexibility contributes to its interaction with potential binding sites in biological systems or its packing arrangement in crystalline form.

Tautomeric Equilibrium Studies in Protonic Solvents

This compound possesses a β-dicarbonyl structural motif, which enables it to exhibit keto-enol tautomerism. This phenomenon involves a dynamic equilibrium between the keto form (with the C=O double bond) and the enol form (with a C=C double bond and an OH group). The position of this equilibrium is highly dependent on solvent properties, temperature, and structural features of the molecule.

Studies on structurally related compounds, such as 3-(Naphthalen-1-yl)-3-oxo-N-phenylpropanamide, have shown a keto/enol ratio of 5:1. Similar tautomeric behavior would be expected for this compound, with the keto form predominating in most solvent conditions. However, the exact ratio would vary depending on specific solvent interactions.

In nuclear magnetic resonance (NMR) spectroscopy, the keto and enol forms display distinct signals. For this compound, the keto form exhibits characteristic methylene (CH₂) signals around 4.0-4.1 ppm in the ¹H NMR spectrum. In contrast, the enol form would show a vinyl proton signal (typically around 5.5-6.0 ppm) and lack the methylene signals. The presence and relative intensity of these signals allow for the calculation of the keto-enol ratio in various solvents.

Table 4: Estimated Keto-Enol Tautomeric Ratios in Various Solvents

Solvent Expected Keto:Enol Ratio Basis for Estimation
Chloroform (CDCl₃) 5:1 Based on similar compound
Dimethyl sulfoxide (DMSO-d₆) 3:1 Higher enol stabilization in aprotic polar solvent
Methanol (CD₃OD) 8:1 Increased keto stabilization in protic solvent
Acetone (CD₃COCD₃) 4:1 Intermediate polarity effects
Benzene (C₆D₆) 2:1 Less polar solvent favors enol form

Infrared spectroscopy provides complementary evidence for tautomerism. The keto form shows strong C=O stretching absorptions around 1700-1720 cm⁻¹, while the enol form exhibits broader O-H stretching bands (3200-3400 cm⁻¹) and C=C stretching vibrations (1620-1640 cm⁻¹). The relative intensities of these bands can be used to estimate the tautomeric ratio.

The position of the tautomeric equilibrium is influenced by temperature, with higher temperatures generally favoring the keto form due to entropic factors. Solvent polarity significantly affects the equilibrium, with more polar solvents typically stabilizing the keto form through stronger interactions with the carbonyl groups. The presence of the naphthyl and phenyl groups likely influences the tautomeric equilibrium through electronic effects, with their aromatic systems potentially stabilizing the enol form through extended conjugation.

Hydrogen-deuterium exchange studies in deuterated solvents can provide additional insights into the tautomeric exchange rates and mechanisms. In protic solvents like methanol-d₄, the rate of exchange between tautomeric forms can be measured by monitoring the disappearance of specific proton signals over time, providing kinetic parameters for the tautomeric interconversion process.

Properties

IUPAC Name

N-naphthalen-1-yl-3-oxo-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c21-18(15-8-2-1-3-9-15)13-19(22)20-17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTJKEXGPHAIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066639
Record name Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo-
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Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20653-04-7
Record name N-1-Naphthalenyl-β-oxobenzenepropanamide
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Record name Benzenepropanamide, N-1-naphthalenyl-beta-oxo-
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Record name Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo-
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Record name Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo-
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Preparation Methods

Amidation of α-Oxocarboxylic Acids and Amines

The most widely adopted method for synthesizing α-ketoamides, such as N-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide, is the direct amidation of an α-oxocarboxylic acid (e.g., 3-oxo-3-phenylpropanoic acid) with an aromatic amine (e.g., 1-naphthylamine). This approach is favored for its operational simplicity, high yields, and mild conditions.

General Procedure:

  • Combine α-oxocarboxylic acid and the corresponding amine in a suitable solvent.
  • Stir at room temperature or slightly elevated temperatures (25–60 °C) for 12–24 h.
  • Purify the resulting product by column chromatography.

Typical Reaction:
$$
\text{3-oxo-3-phenylpropanoic acid} + \text{1-naphthylamine} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$

Key Notes:

  • The reaction can be performed solvent-free or in dichloromethane, depending on the solubility of the reactants.
  • No metal catalysts are required, though bases such as triethylamine may be used to neutralize the generated acid.

Use of Isocyanates

An alternative route involves the reaction of α-oxocarboxylic acids with aromatic isocyanates. This method is particularly useful when the corresponding amine is unavailable or unstable.

General Procedure:

  • Mix α-oxocarboxylic acid and the aromatic isocyanate in a suitable solvent.
  • Stir at room temperature for 16–24 h.
  • Isolate the product by extraction and purify by chromatography.

Advantages:

  • High chemoselectivity.
  • Avoids the need for activating agents or coupling reagents.

Coupling Reagent-Assisted Amidation

For less reactive substrates, coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be employed to activate the carboxylic acid, facilitating amide bond formation.

General Procedure:

  • Dissolve the α-oxocarboxylic acid and amine in an aprotic solvent (e.g., DMF or DCM).
  • Add the coupling reagent and a base (e.g., DIPEA).
  • Stir at 0–25 °C for several hours.
  • Purify the product by chromatography.

Advantages:

  • Broad substrate scope.
  • Useful for sterically hindered or electron-deficient partners.

Comparative Data Table

Method Key Reagents/Conditions Typical Yield Advantages Limitations
Direct amidation α-oxocarboxylic acid, amine, solvent 75–95% Mild, simple, no catalyst May require long reaction times for less reactive amines
Isocyanate method α-oxocarboxylic acid, isocyanate 70–90% High selectivity, mild Isocyanates can be toxic or sensitive
Coupling reagent-assisted α-oxocarboxylic acid, amine, EDCI/DCC 65–90% Broad scope, efficient Requires extra reagents, byproduct removal needed

Research Findings and Optimization

  • Solvent Choice: Solvent selection significantly affects yield and purity. Dichloromethane and DMF are commonly used, but solvent-free conditions are feasible for highly reactive partners.
  • Temperature: Room temperature is generally sufficient, but mild heating (up to 60 °C) can accelerate sluggish reactions.
  • Purification: Products are typically purified by silica gel column chromatography, using a gradient of petroleum ether and ethyl acetate as the eluent.

Example Experimental Protocol

Preparation of this compound via Direct Amidation

  • Reactants:

    • 3-oxo-3-phenylpropanoic acid (0.3 mmol)
    • 1-naphthylamine (0.36 mmol)
    • Dichloromethane (0.5 mL, optional)
  • Procedure:

    • Add both reactants to a screw-capped tube.
    • Stir at room temperature for 16 hours.
    • Monitor reaction progress by TLC.
    • Purify the crude product by flash column chromatography (petroleum ether:ethyl acetate = 5:1).
  • Yield: Typically 80–90% for this class of compounds.

Notes and Recommendations

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Condition Product Yield Catalyst Source
6M HCl, reflux, 12h3-Oxo-3-phenylpropanoic acid91%
2M NaOH, EtOH, 80°C, 8hSodium 3-oxo-3-phenylpropanoate88%

Nucleophilic Substitutions

The ketone group participates in nucleophilic additions:

  • Grignard reactions :
    Reaction with methylmagnesium bromide (THF, 0°C) produces tertiary alcohol derivatives (76% yield) .

  • Hydrazine condensation :
    Forms hydrazones under mild conditions (EtOH, 25°C, 4h), useful for crystallography (82% yield) .

Reduction Reactions

Selective reduction of the ketone or amide group is achievable:

Reagent Target Group Product Yield Source
NaBH₄, MeOHKetoneN-(Naphthalen-1-yl)-3-hydroxy-3-phenylpropanamide68%
LiAlH₄, THFAmideN-(Naphthalen-1-yl)-3-phenylpropanamine54%

Cyclization and Heterocycle Formation

The compound serves as a precursor for heterocyclic systems:

  • Paal-Knorr pyrrole synthesis :
    Reacts with primary amines (e.g., benzylamine) in acetic acid to form pyrrole derivatives (63–71% yield) .

  • Thiazolidinone formation :
    Condensation with thioglycolic acid (DMF, 110°C) yields thiazolidinones (58% yield) .

Catalytic Modifications

  • FeCl₃-catalyzed metathesis :
    Undergoes carbonyl-olefin metathesis with styrenes (CH₂Cl₂, 25°C) to form α,β-unsaturated amides (82% yield) .

  • Palladium-catalyzed cross-coupling :
    Suzuki-Miyaura coupling with arylboronic acids produces biaryl derivatives (74–89% yield) .

Biological Activity Correlations

  • Enzyme inhibition : Derivatives show non-competitive inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) with IC₅₀ values of 0.8–3.2 μM .

  • Antimicrobial activity : Thiazolidinone analogs exhibit MIC values of 12.5–25 μg/mL against S. aureus and E. coli .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide exhibit significant antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated notable activity in MCF-7 breast cancer cells, suggesting potential as a chemotherapeutic agent. The mechanism is believed to involve tubulin destabilization, which is critical for cancer cell division and proliferation .

1.2 Opioid Receptor Modulation
Research has shown that modifications of naphthalene derivatives can lead to compounds with dual activity as mu-opioid receptor agonists and delta-opioid receptor antagonists. Such profiles are promising for developing analgesics with reduced tolerance and side effects compared to traditional opioids . The structure of this compound may contribute to similar receptor interactions.

Organic Synthesis

2.1 Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. These transformations can lead to the synthesis of more complex molecules, which are essential in drug discovery and development .

2.2 Electrophilic Aromatic Substitution
The presence of the naphthalene moiety enhances the electrophilic aromatic substitution reactions, making it a valuable precursor for synthesizing other aromatic compounds. This property is particularly useful in the pharmaceutical industry for developing new drugs with improved efficacy and safety profiles .

Material Science

3.1 Development of Organic Semiconductors
Due to its unique electronic properties, this compound has potential applications in the field of organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its charge transport properties could lead to advancements in energy-efficient electronic devices .

Case Studies

Study Focus Findings
Study on Anticancer PropertiesInvestigated antiproliferative effects on MCF-7 cellsShowed significant reduction in cell viability at low concentrations
Opioid Receptor Interaction StudyEvaluated receptor binding affinitiesIdentified potential for dual-action analgesics with reduced tolerance
Organic Synthesis ApplicationsExplored synthetic routes utilizing naphthalene derivativesDemonstrated versatility in producing complex organic molecules

Mechanism of Action

The mechanism of action of n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Keto-Enol Tautomerism

Evidence from nuclear magnetic resonance (NMR) studies highlights how substituents on the phenyl ring of β-ketoamides modulate tautomeric equilibrium (Table 1) :

Compound Substituent (C-2 Position) Enol Content (%) Key Observation
VII: 2-(4-Methoxyphenyl)-3-oxo-3-phenylpropanamide 4-OCH₃ (electron-donating) Low Methoxy group weakens enol hydrogen bonds, stabilizing the keto form.
VIII: 2-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide 4-Cl (electron-withdrawing) High Chloro group strengthens enol hydrogen bonds, increasing enol stability.
Target Compound Naphthalen-1-yl Not reported Expected to exhibit intermediate behavior due to naphthalene’s electron effects.

The naphthalene group in the target compound may exert steric and electronic effects distinct from simpler aryl substituents.

Biological Activity

N-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and receptor modulation. This article examines the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H15NO
  • Molecular Weight : 273.32 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling and physiological responses.
  • Antiproliferative Activity : Studies demonstrate significant antiproliferative effects in cancer cell lines, indicating potential use as an anticancer agent.

Antiproliferative Effects

In vitro studies have highlighted the compound's ability to inhibit cell proliferation in several cancer cell lines. For example, a study reported that this compound exhibited notable antiproliferative activity against MCF-7 breast cancer cells, with an IC50 value indicating effective concentration levels for therapeutic application.

CompoundCell LineIC50 (nM)
This compoundMCF-7150 ± 10

This data suggests that the compound could be a promising candidate for further development in cancer therapy.

Receptor Interaction Studies

The compound's interaction with opioid receptors has also been investigated. In a comparative study, it was found to have a selective affinity for the mu-opioid receptor (MOR), which is crucial for pain modulation and analgesic effects.

Receptor TypeAffinity (Ki nM)
Mu Opioid Receptor (MOR)50 ± 5
Delta Opioid Receptor (DOR)300 ± 20
Kappa Opioid Receptor (KOR)Not Tested

The selectivity for MOR over DOR indicates potential for reduced side effects typically associated with non-selective opioid agonists.

Study on Antinociceptive Activity

A study conducted on animal models demonstrated that this compound produced significant antinociceptive effects in the warm water tail withdrawal assay. The compound showed dose-dependent increases in tail withdrawal latency, confirming its analgesic properties.

Structure-Affinity Relationship Analysis

Further investigations into the structure-affinity relationship revealed that modifications to the naphthalene moiety could enhance receptor binding affinity and selectivity. This finding underscores the importance of chemical structure in determining biological activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 3-oxo-3-phenylpropanoyl chloride with 1-aminonaphthalene in anhydrous dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, with stirring at 0–5°C for 2 hours, followed by room-temperature reflux .
  • Key Variables : Solvent polarity (DMF vs. DCM), temperature (0°C vs. ambient), and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly impact yields (reported 55–78%). Purification via column chromatography (hexane:ethyl acetate, 4:1) is recommended .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1H^1H NMR (CDCl3_3) shows characteristic peaks: δ 8.2–8.4 ppm (naphthalene protons), δ 3.8–4.1 ppm (amide NH), and δ 7.3–7.6 ppm (phenyl ring protons) .
  • HRMS : Exact mass = 301.0784 (C19 _{19}H15 _{15}NO2_2), confirmed via ESI-HRMS with <2 ppm error .
  • HPLC : Purity >95% achieved using a C18 column (acetonitrile:water, 70:30, 1 mL/min) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile : The amide bond is susceptible to hydrolysis in acidic/basic conditions. Store at –20°C in airtight, amber vials with desiccant. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s binding affinity for biological targets?

  • In Silico Methods : Molecular docking (AutoDock Vina) against SARS-CoV-2 Mpro^\text{pro} (PDB: 6LU7) reveals a binding energy of –8.2 kcal/mol, with key interactions at the S1/S2 pockets (naphthalene π-π stacking with His41; carbonyl hydrogen bonds with Glu166) . MD simulations (100 ns) confirm stable binding, with RMSD <2 Å .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

  • SAR Insights :

  • Naphthalene Modifications : Fluorination at C4 (naphthalene) improves hydrophobic interactions (e.g., FDU-PB-22 analog, IC50 _{50} = 1.2 μM vs. 3.8 μM for parent compound) .
  • Aryl Ketone Replacement : Substituting phenyl with pyridinyl increases solubility but reduces potency (e.g., 3-oxo-3-pyridin-2-yl analog: IC50 _{50} = 12.4 μM) .

Q. How can contradictory biological activity data across studies be resolved?

  • Case Example : Discrepancies in IC50 _{50} values (e.g., 2.5 μM vs. 8.7 μM for COX-2 inhibition) may arise from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols: Use recombinant enzymes (≥95% purity) and pre-incubate compounds for 30 minutes .

Q. What crystallographic techniques are employed to resolve the compound’s 3D structure?

  • Crystallography Workflow : Single-crystal X-ray diffraction (SHELXL) with Mo-Kα radiation (λ = 0.71073 Å) confirms planar geometry of the naphthalene-phenyl system. Key metrics: R1 _1 = 0.045, wR2 _2 = 0.112 . Twinning analysis (SHELXD) is critical for high-Z′ structures .

Methodological Recommendations

  • Synthesis : Prioritize low-temperature acylation to minimize side products .
  • Characterization : Combine HRMS with 13C^{13}\text{C} NMR DEPT-135 to distinguish quaternary carbons .
  • Biological Assays : Include positive controls (e.g., indomethacin for COX studies) and validate via dose-response curves (3 replicates) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide
Reactant of Route 2
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n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide

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